N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine
Description
N-[(5-Bromopyridin-3-yl)methyl]-N-methylcyclopropanamine is a substituted pyridine derivative featuring a bromine atom at the 5-position of the pyridine ring, a methylcyclopropanamine group linked via a methylene bridge, and a methyl substituent on the amine nitrogen.
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-13(10-2-3-10)7-8-4-9(11)6-12-5-8/h4-6,10H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXJXTYQTCTOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CN=C1)Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine typically involves the reaction of 5-bromopyridine with N-methylcyclopropanamine. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-bromopyridine is reacted with an appropriate boronic acid derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromopyridine to a pyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine serves as a building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:
- Oxidation: Can yield pyridine N-oxides.
- Reduction: Can produce various pyridine derivatives.
- Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols .
Biology
In biological research, this compound is being investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific molecular targets makes it valuable for studying protein-ligand interactions and enzyme activity modulation .
Medicine
The compound has shown promise in medicinal chemistry for its potential therapeutic properties:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, such as lysine-specific demethylases, which are crucial for epigenetic regulation and cancer progression .
- Neurotransmitter Modulation: Preliminary studies suggest it could influence neurotransmitter systems, potentially impacting mood and cognitive functions, making it a candidate for treating neurological disorders .
- Anticancer Activity: By modulating epigenetic factors, it could serve as a therapeutic agent in cancer treatment by altering tumor growth dynamics through gene expression changes .
Case Studies and Research Findings
Research studies have highlighted the potential of this compound in various applications:
- Cancer Research : Studies indicate that the compound may inhibit specific cancer-related enzymes, leading to reduced tumor growth rates.
- Neurological Studies : Investigations into its effects on neurotransmitter systems suggest possible applications in treating depression and anxiety disorders.
Further research is essential to elucidate the specific mechanisms of action and therapeutic efficacy of this compound across different biological systems.
Mechanism of Action
The mechanism of action of N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropanamine structure can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of pyridine-based amines with varying substituents. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| N-[(5-Bromopyridin-3-yl)methyl]-N-methylcyclopropanamine | C10H14BrN2 | 257.14 | Cyclopropanamine, methyl group | Not provided |
| N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine | C10H15BrN2 | 243.15 | Ethyl group, ethylamine chain | 104290-48-4 |
| N-[(5-Bromopyridin-3-yl)methyl]-2-methoxyethanamine | C9H13BrN2O | 245.13 | Methoxyethyl group | 1246034-49-0 |
| N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | C11H17BrN2 | 257.18 | Bulky dimethylpropyl group | 1333319-64-4 |
Key Observations:
Substituent Effects on Lipophilicity: The cyclopropanamine group in the target compound enhances rigidity and may reduce conformational flexibility compared to linear alkyl chains (e.g., ethyl or methoxyethyl groups in analogs). This could improve target selectivity but reduce solubility .
Synthetic Accessibility:
- Analogs with simple alkyl chains (e.g., ethylethanamine) are synthesized via nucleophilic substitution or reductive amination, as evidenced by procedures in related compounds (e.g., ). In contrast, cyclopropanamine derivatives may require specialized reagents like cyclopropanecarboxylic acid intermediates (e.g., 1-hydroxycyclopropane-1-carboxylic acid, CAS: 17994-25-1) .
Chiral HPLC methods (Chiralpak AD-H column) are standard for resolving such isomers .
Research Findings and Implications
Table 2: Comparative Research Data
Critical Analysis:
- The lack of reported pharmacological data for these compounds limits direct functional comparisons.
- The bromopyridine core is a common pharmacophore in drug discovery, as seen in kinase inhibitors (e.g., crizotinib derivatives), where halogen atoms enhance binding through hydrophobic and halogen-bonding interactions .
Biological Activity
N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure features a brominated pyridine ring attached to a cyclopropanamine moiety, which is known for its ability to interact with various biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit lysine-specific demethylase enzymes, which play a crucial role in epigenetic regulation and cancer progression.
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. This makes it a candidate for further exploration in treating neurological disorders .
- Anticancer Activity : The compound's ability to modulate epigenetic factors positions it as a potential therapeutic agent in cancer treatment. By affecting gene expression through enzyme inhibition, it could alter tumor growth dynamics .
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a study investigating the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. Results indicated a significant reduction in cell viability at higher concentrations, suggesting that the compound may induce apoptosis in cancer cells. Further mechanistic studies revealed that this effect was associated with the inhibition of specific demethylase enzymes responsible for regulating tumor suppressor genes.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively studied; however, initial assessments indicate moderate bioavailability and a favorable safety profile at therapeutic doses. Toxicological evaluations have highlighted potential side effects such as mild gastrointestinal disturbances and central nervous system effects, which warrant further investigation .
Q & A
Q. What are the common synthetic routes for N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine, and how can intermediates be characterized?
- Methodological Answer : A typical synthesis involves alkylation of N-methylcyclopropanamine hydrochloride (CAS 67376-94-7) with 3-(bromomethyl)-5-bromopyridine under mild basic conditions (e.g., K₂CO₃ in acetonitrile). Key intermediates include the free base N-methylcyclopropanamine and protected pyridine derivatives (e.g., tert-butyl esters). Characterization relies on:
Q. How can researchers optimize the purification of this compound?
- Methodological Answer : Purification challenges arise from the compound’s polarity and potential hygroscopicity. Recommended methods:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1).
- Recrystallization : Employ ethanol/water mixtures at low temperatures to isolate crystalline forms.
- Salting-Out : Convert the free base to its hydrochloride salt for improved stability .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using crystallography?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL is critical for resolving:
- Disordered Cyclopropane Conformations : Apply restraints to bond lengths and angles during refinement.
- Twinning : Use the TWIN command in SHELXL for datasets with overlapping lattices.
- Hydrogen Bonding Networks : Analyze packing diagrams to identify stabilizing interactions (e.g., N–H⋯Br contacts) .
Q. What strategies mitigate ring-opening reactions during functionalization of the cyclopropane moiety?
- Methodological Answer : The cyclopropane’s strain makes it prone to ring-opening. To preserve the ring:
- Mild Reaction Conditions : Avoid strong acids/bases; use catalytic Pd-mediated cross-couplings (e.g., Suzuki with aryl boronic acids).
- Protective Group Strategies : Temporarily protect the amine with Boc groups to reduce nucleophilic reactivity.
- Computational Modeling : Predict reactivity using DFT calculations (e.g., Fukui indices) .
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions often arise from:
- Regioisomeric By-Products : Use HPLC-MS to differentiate isomers (e.g., 3- vs. 5-substituted pyridines).
- Solvent Artifacts : Ensure complete solvent removal via lyophilization before NMR analysis.
- Dynamic Effects : Variable-temperature NMR to detect conformational exchange in the cyclopropane ring .
Data Analysis and Experimental Design
Q. What analytical techniques are recommended for quantifying degradation products under storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with:
Q. How can researchers validate the compound’s bioactivity in target engagement assays?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., kinase domains). For cellular assays:
- Fluorescence Polarization : Track competitive displacement of labeled probes.
- SAR Studies : Modify the bromopyridine or cyclopropane groups to correlate structure with activity .
Tables for Key Data
Q. Table 1: Synthetic Intermediates and Characterization
Q. Table 2: Crystallographic Refinement Parameters
| Parameter | Value (SHELXL) | Application |
|---|---|---|
| R1/wR2 | <0.05/<0.12 | High-resolution data (d ≤ 0.8 Å) |
| Twin Fraction | 0.32 | TWIN command for twinned crystals |
| Hydrogen Restraints | YES | Cyclopropane CH₂ groups |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
